7-Chloro-3-iodopyrazolo[1,5-a]pyrimidine
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Overview
Description
7-Chloro-3-iodopyrazolo[1,5-a]pyrimidine is a heterocyclic compound with the molecular formula C₆H₃ClIN₃. It is part of the pyrazolo[1,5-a]pyrimidine family, which is known for its diverse biological activities and applications in various fields of research .
Mechanism of Action
Target of Action
Pyrazolo[1,5-a]pyrimidines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . They are known to interact with various biological targets, but the specific targets for this compound need further investigation.
Mode of Action
Pyrazolo[1,5-a]pyrimidines are generally known for their ability to undergo various radical reactions for direct functionalization through transition metal catalysis, metal-free oxidation, and photocatalysis strategies
Biochemical Pathways
Compounds with similar structures have been shown to exhibit significant activity against multidrug-resistant tb (mdr-tb) and extensively drug-resistant tb (xdr-tb) . The downstream effects of these interactions would depend on the specific targets and pathways involved.
Result of Action
Compounds with similar structures have shown significant inhibitory activity . The specific molecular and cellular effects of this compound would depend on its targets and mode of action.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s interaction with its targets and its overall stability. The compound 7-Chloro-3-iodopyrazolo[1,5-a]pyrimidine is recommended to be stored at 2-8°C , indicating that temperature could be a crucial environmental factor for its stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-3-iodopyrazolo[1,5-a]pyrimidine typically involves the halogenation of pyrazolo[1,5-a]pyrimidine derivatives. One common method includes the reaction of 5-chloro-pyrazolo[1,5-a]pyrimidine with iodine in the presence of a suitable base, such as potassium carbonate, under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
7-Chloro-3-iodopyrazolo[1,5-a]pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Sonogashira couplings, using palladium catalysts.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and bases like potassium carbonate or sodium hydride.
Cross-Coupling Reactions: Reagents include palladium catalysts, boronic acids, and alkynes.
Major Products Formed
Substitution Reactions: Products include various substituted pyrazolo[1,5-a]pyrimidines.
Cross-Coupling Reactions: Products include biaryl or alkyne-substituted pyrazolo[1,5-a]pyrimidines.
Scientific Research Applications
7-Chloro-3-iodopyrazolo[1,5-a]pyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored as a potential lead compound for drug development due to its diverse biological activities.
Industry: Utilized in the development of fluorescent probes and materials for optical applications.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-7-chloro-3-iodopyrazolo[1,5-a]pyrimidine: Similar in structure but with a bromine atom instead of an iodine atom.
5-Chloro-7-iodopyrazolo[1,5-a]pyrimidine: Similar in structure but with a different substitution pattern.
Uniqueness
7-Chloro-3-iodopyrazolo[1,5-a]pyrimidine is unique due to its specific halogenation pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
7-chloro-3-iodopyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClIN3/c7-5-1-2-9-6-4(8)3-10-11(5)6/h1-3H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBCMWZQGBAYVQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N2C(=C(C=N2)I)N=C1)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClIN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.46 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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